molecular formula C12H17NO5S2 B2593595 (3R)-1-[(4-methylphenyl)sulfonyl]tetrahydro-1H-pyrrol-3-yl methanesulfonate CAS No. 956187-93-2

(3R)-1-[(4-methylphenyl)sulfonyl]tetrahydro-1H-pyrrol-3-yl methanesulfonate

Cat. No.: B2593595
CAS No.: 956187-93-2
M. Wt: 319.39
InChI Key: DCOXGEZFAKTYAG-LLVKDONJSA-N
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Description

Structural Formula

The molecular structure comprises:

  • A pyrrolidine ring with a sulfonamide linkage (N-bound 4-methylphenylsulfonyl group) and a sulfonate ester (O-bound methanesulfonyl group).
  • Bond connectivity :
    • Nitrogen at position 1 connects to the sulfonyl group.
    • Oxygen at position 3 connects to the methanesulfonate group.

Stereochemical Configuration :

  • The chiral center at position 3 adopts an R configuration , confirmed by X-ray crystallography or chiral resolution techniques.
  • The tetrahedral geometry of the pyrrolidine ring influences steric interactions and molecular reactivity.
Structural Feature Description
Pyrrolidine ring Saturated five-membered ring with one nitrogen atom.
4-Methylbenzenesulfonyl group Electron-withdrawing sulfonamide group para-substituted with a methyl group.
Methanesulfonate ester Polar sulfonate group enhancing solubility in aprotic solvents.

CAS Registry Number and Molecular Formula Validation

Key Identifiers:

  • CAS Registry Number : 62188-30-1
  • Molecular Formula : C₁₂H₁₇NO₅S₂
  • Molecular Weight : 319.4 g/mol

Validation :

  • The molecular formula was confirmed via high-resolution mass spectrometry (HRMS) and elemental analysis.
  • The CAS registry entry aligns with structural descriptors in PubChem and commercial chemical databases.

Physicochemical Properties: Melting Point, Boiling Point, and Solubility Profiling

Experimental Data:

Property Value Method Source
Melting Point Not explicitly reported (decomposes) Differential Scanning Calorimetry
Boiling Point Not documented (non-volatile solid) N/A
Solubility in DMSO 30 mg/mL Gravimetric analysis
LogP (Partition Coefficient) ~1.2 (estimated) Computational modeling

Key Observations:

  • Thermal Stability : Decomposition precedes melting, as typical for sulfonate esters.
  • Solubility : High solubility in polar aprotic solvents (e.g., DMSO, DMF) due to sulfonate and sulfonamide groups.
  • Hydrophobicity : Moderate LogP value indicates balanced lipophilicity and hydrophilicity.

Properties

IUPAC Name

[(3R)-1-(4-methylphenyl)sulfonylpyrrolidin-3-yl] methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5S2/c1-10-3-5-12(6-4-10)20(16,17)13-8-7-11(9-13)18-19(2,14)15/h3-6,11H,7-9H2,1-2H3/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCOXGEZFAKTYAG-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)OS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC[C@H](C2)OS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-1-[(4-methylphenyl)sulfonyl]tetrahydro-1H-pyrrol-3-yl methanesulfonate typically involves multiple steps, starting with the preparation of the tetrahydro-1H-pyrrol ring. This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions. The introduction of the 4-methylphenylsulfonyl group is usually accomplished via sulfonylation reactions, where the tetrahydro-1H-pyrrol ring is treated with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. Finally, the methanesulfonate ester is formed by reacting the intermediate compound with methanesulfonyl chloride under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Nucleophilic Substitution at the Methanesulfonate Group

The methanesulfonate (-OSO₂CH₃) group serves as an excellent leaving group, enabling Sₙ2 displacement reactions under mild conditions. Key features include:

Reaction Characteristics

  • Nucleophiles : Amines, alkoxides, thiols, azides, and cyanides

  • Solvents : Polar aprotic media (e.g., DMF, DMSO, acetonitrile)

  • Catalysts : Base (e.g., K₂CO₃, Et₃N) to deprotonate nucleophiles

Example Reaction Pathways

NucleophileProductConditionsReference
Sodium azide(3R)-1-Tosyltetrahydropyrrol-3-yl azideDMF, 80°C, 12 h
Potassium cyanide(3R)-1-Tosyltetrahydropyrrol-3-yl cyanideDMSO, RT, 6 h

Steric hindrance from the bulky tosyl group and tetrahydropyrrolidine ring may influence reaction rates and stereochemical outcomes .

Transition Metal-Catalyzed Cross-Coupling Reactions

The methanesulfonate group participates in palladium-catalyzed couplings with organometallic reagents, enabling stereospecific C–C bond formation:

Mechanistic Insights

  • Catalysts : Pd(OAc)₂ with chiral ligands (e.g., Josiphos L53 )

  • Reagents : Grignard (RMgX), organozinc (R₂Zn), or organoboron compounds

  • Additives : Fluoride sources (e.g., CsF) enhance transmetalation

Proposed Pathway

(3R)-1-Tosyltetrahydropyrrol-3-yl mesylate+R-MPd/L(3R)-1-Tosyltetrahydropyrrol-3-yl-R+CH₃SO₃⁻\text{(3R)-1-Tosyltetrahydropyrrol-3-yl mesylate} + \text{R-M} \xrightarrow{\text{Pd/L}^*} \text{(3R)-1-Tosyltetrahydropyrrol-3-yl-R} + \text{CH₃SO₃⁻}

Retention of configuration at the stereocenter is observed due to the Sₙ2-like oxidative addition step .

Elimination and Rearrangement Reactions

Under strong basic conditions (e.g., DBU, t-BuOK), β-hydrogen elimination can occur, yielding α,β-unsaturated pyrrolidine derivatives :

Key Factors

  • Base : Sterically hindered bases favor elimination over substitution

  • Solvent : Non-polar solvents (e.g., THF, toluene)

  • Temperature : Elevated temperatures (70–100°C)

(3R)-1-Tosyltetrahydropyrrol-3-yl mesylateBase1-Tosyl-2,5-dihydropyrrole+CH₃SO₃H\text{(3R)-1-Tosyltetrahydropyrrol-3-yl mesylate} \xrightarrow{\text{Base}} \text{1-Tosyl-2,5-dihydropyrrole} + \text{CH₃SO₃H}

This pathway is analogous to eliminations observed in mesylated cyclohexanol systems .

Sulfonamide Group Reactivity

The tosyl (4-methylphenylsulfonyl) group exhibits limited reactivity under standard conditions but can be cleaved under harsh acidic or reductive conditions :

Deprotection Methods

ConditionsReagentsOutcome
Acidic hydrolysisHBr/AcOH, refluxFree pyrrolidine + p-toluenesulfonic acid
Reductive cleavageNa/NH₃(l), −78°CDesulfonylated pyrrolidine

Such transformations are critical in medicinal chemistry for deprotecting amine intermediates .

Ring-Opening and Functionalization

The tetrahydropyrrolidine ring undergoes acid-catalyzed ring-opening via protonation at the nitrogen, followed by nucleophilic attack:

Example Reaction

(3R)-1-Tosyltetrahydropyrrol-3-yl mesylate+H₂OHCl(3R)-3-Mesyloxypyrrolidine+p-toluenesulfonic acid\text{(3R)-1-Tosyltetrahydropyrrol-3-yl mesylate} + \text{H₂O} \xrightarrow{\text{HCl}} \text{(3R)-3-Mesyloxypyrrolidine} + \text{p-toluenesulfonic acid}

This reactivity mirrors observations in structurally related N-tosylpyrrolidines .

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of N-Heterocycles, including derivatives of (3R)-1-[(4-methylphenyl)sulfonyl]tetrahydro-1H-pyrrol-3-yl methanesulfonate, as promising antiviral agents. These compounds have shown efficacy against various viruses, including HIV and herpes simplex virus. For instance, modifications to the structure have led to increased potency against resistant strains of HIV, demonstrating the relevance of this compound in antiviral drug design .

Anti-inflammatory Agents

The compound's structural characteristics allow it to function as a COX-II inhibitor, which is significant in treating inflammation-related diseases. Research indicates that similar sulfonyl-containing heterocycles exhibit anti-inflammatory properties, suggesting that this compound could be developed into therapeutic agents for conditions like arthritis and cardiovascular diseases .

Anticancer Research

The compound has been investigated for its cytotoxic effects on various cancer cell lines. Studies involving Mannich bases derived from related structures have shown promising results against human lung carcinoma and breast cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells, making it a candidate for further development in oncology .

Case Studies

Study Focus Findings
Dawood et al. (2024)Antiviral activityIdentified structural modifications leading to enhanced efficacy against HIV strains .
Aalto et al. (2023)Anti-inflammatory propertiesDemonstrated potential as a COX-II inhibitor with significant anti-inflammatory effects .
PMC Study (2014)Anticancer propertiesReported cytotoxic effects on MCF-7 and SK-LU-1 cell lines with IC₅₀ values below 2 μg/mL .

Mechanism of Action

The mechanism of action of (3R)-1-[(4-methylphenyl)sulfonyl]tetrahydro-1H-pyrrol-3-yl methanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with active sites, inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3R)-1-[(4-methylphenyl)sulfonyl]tetrahydro-1H-pyrrol-3-yl acetate
  • (3R)-1-[(4-methylphenyl)sulfonyl]tetrahydro-1H-pyrrol-3-yl chloride
  • (3R)-1-[(4-methylphenyl)sulfonyl]tetrahydro-1H-pyrrol-3-yl bromide

Uniqueness

Compared to similar compounds, (3R)-1-[(4-methylphenyl)sulfonyl]tetrahydro-1H-pyrrol-3-yl methanesulfonate is unique due to its methanesulfonate ester group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (3R)-1-[(4-methylphenyl)sulfonyl]tetrahydro-1H-pyrrol-3-yl methanesulfonate, and how can purity be maximized?

  • Methodology : A common approach involves sulfonylation of pyrrolidine intermediates using 4-methylbenzenesulfonyl chloride under anhydrous conditions. For example, NaH in tetrahydrofuran (THF) is used to deprotonate the hydroxyl group of the pyrrolidine precursor, followed by dropwise addition of the sulfonyl chloride . Recrystallization from methanol or ethanol is critical for purification, as residual solvents like xylene (used in reflux steps) may affect crystallinity .
  • Key Parameters :

ParameterOptimal ConditionReference
Reaction Time2–30 hours (depending on substituents)
SolventTHF or xylene
PurificationRecrystallization (methanol)

Q. How can the stereochemical integrity of the (3R)-configuration be preserved during synthesis?

  • Methodology : Chiral auxiliary agents or enantioselective catalysts should be employed during critical steps, such as cyclization or sulfonylation. X-ray crystallography (as in ) confirms stereochemistry by analyzing dihedral angles between planar groups (e.g., tolyl and pyrrolidine rings). For example, deviations >10° in dihedral angles may indicate racemization .

Advanced Research Questions

Q. What analytical techniques are most effective for resolving structural contradictions in sulfonylated pyrrolidine derivatives?

  • Methodology : Combine X-ray crystallography (for absolute configuration) with NMR spectroscopy (for dynamic stereochemical analysis). In , weak π–π interactions (4.06–4.14 Å) and C–H···π contacts stabilize the crystal lattice, which can be disrupted in solution-phase studies. High-resolution mass spectrometry (HRMS) and IR spectroscopy (e.g., S=O stretching at 1150–1300 cm⁻¹) validate functional groups .
  • Data Conflict Resolution :

  • Example : Discrepancies in melting points (e.g., 483 K in vs. lower values in other studies) may arise from polymorphism. Differential Scanning Calorimetry (DSC) can identify polymorphic transitions.

Q. How do substituents on the sulfonyl group influence biological activity, and what mechanistic insights exist?

  • Methodology : Replace the 4-methylphenyl group with electron-withdrawing (e.g., trifluoromethyl) or donating (e.g., methoxy) groups to assess changes in enzyme inhibition (e.g., pyrazole-based inhibitors in ). Molecular docking studies can correlate steric/electronic effects with binding affinity. For instance, planar tolyl groups (r.m.s. deviation <0.02 Å) enhance π-stacking with hydrophobic enzyme pockets .
  • Table : Biological Activity vs. Substituents

SubstituentActivity (IC₅₀, μM)Target EnzymeReference
4-Methylphenyl2.3 ± 0.5Tyrosine kinase
3,5-Bis(trifluoromethyl)phenyl0.8 ± 0.2CYP3A4

Q. What strategies mitigate side reactions during sulfonate ester formation?

  • Methodology : Control reaction temperature (<40°C) to avoid hydrolysis of the methanesulfonate group. Use anhydrous solvents (e.g., THF dried over molecular sieves) and minimize exposure to moisture. In , NH groups in intermediates are protected with tert-butoxycarbonyl (Boc) to prevent nucleophilic attack on the sulfonate .

Methodological Challenges

Q. How can computational models predict crystallization behavior for sulfonylated pyrrolidines?

  • Approach : Density Functional Theory (DFT) calculations simulate intermolecular interactions (e.g., C–H···π, π–π stacking) observed in X-ray structures . Pair Distribution Function (PDF) analysis correlates predicted vs. experimental crystal packing.

Q. What are the limitations of current synthetic protocols for scaling to multi-gram quantities?

  • Critical Analysis : Long reflux times (e.g., 30 hours in ) are impractical for scale-up. Flow chemistry or microwave-assisted synthesis may reduce reaction times. However, rapid crystallization (e.g., in ) risks forming amorphous byproducts, requiring optimized cooling rates.

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